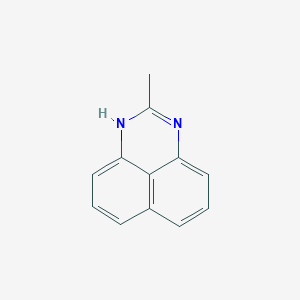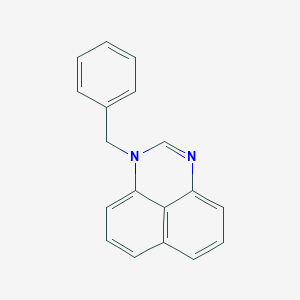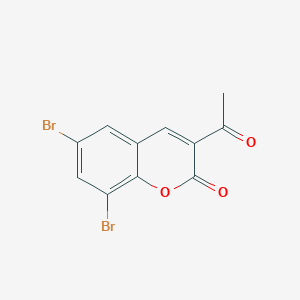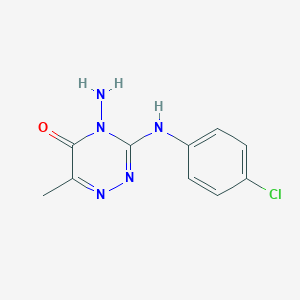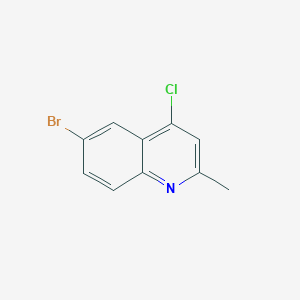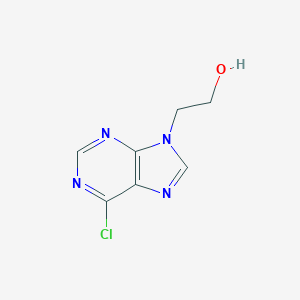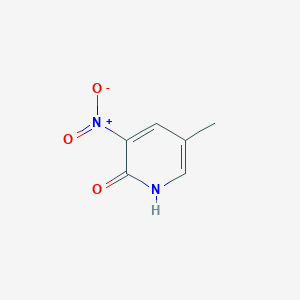![molecular formula C5H9NO B188176 6-Oxa-3-azabicyclo[3.1.1]heptane CAS No. 112461-31-1](/img/structure/B188176.png)
6-Oxa-3-azabicyclo[3.1.1]heptane
Vue d'ensemble
Description
6-Oxa-3-azabicyclo[311]heptane is a bicyclic compound with a unique structure that includes an oxygen and a nitrogen atom within its bicyclic framework
Applications De Recherche Scientifique
6-Oxa-3-azabicyclo[3.1.1]heptane has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Industry: Its unique structure makes it a valuable intermediate in the production of various industrial chemicals.
Mécanisme D'action
Mode of Action
The mode of action of 6-Oxa-3-azabicyclo[31It has been incorporated into the structure of the antihistamine drug rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties . This suggests that the compound may interact with its targets in a manner similar to Rupatidine.
Biochemical Pathways
Given its use as a morpholine isostere , it may be involved in similar biochemical pathways as morpholine-containing compounds.
Pharmacokinetics
It is known to be achiral and shows similar lipophilicity to that of morpholine, based on the clogp of a derived analogue . These properties could potentially impact its bioavailability.
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c .
Analyse Biochimique
Biochemical Properties
6-Oxa-3-azabicyclo[3.1.1]heptane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain hydrolases and oxidoreductases, modulating their catalytic activities. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but it may degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function, with some studies reporting cumulative effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance certain metabolic pathways without causing significant toxicity. At higher doses, it can induce adverse effects such as oxidative stress and cellular damage. Threshold effects have been noted, where a specific dosage range elicits maximal beneficial effects, beyond which toxicity becomes apparent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its biotransformation. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s influence on metabolic flux and metabolite levels has been a subject of investigation, revealing its potential to modulate key metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments. The compound’s localization and accumulation within specific tissues can influence its overall biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reaction conditions often include the use of reducing agents and specific solvents to facilitate the transformation.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxa-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions are commonly used in its synthesis.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents for synthesis, oxidizing agents for oxidation reactions, and various catalysts for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxa-6-azabicyclo[3.1.1]heptane: This compound is a structural isomer with similar properties and applications.
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride: The hydrochloride salt form of the compound, which has different solubility and stability properties.
Uniqueness
This compound is unique due to its specific bicyclic structure that includes both an oxygen and a nitrogen atom. This structure imparts distinctive chemical properties, making it valuable in various research and industrial applications. Its ability to improve the properties of drugs, such as antihistamines, highlights its potential in medicinal chemistry.
Propriétés
IUPAC Name |
6-oxa-3-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-2-6-3-5(1)7-4/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJAQSJMDRFZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591808 | |
| Record name | 6-Oxa-3-azabicyclo[3.1.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112461-31-1 | |
| Record name | 6-Oxa-3-azabicyclo[3.1.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-oxa-3-azabicyclo[3.1.1]heptane (2A) an interesting building block in medicinal chemistry?
A1: this compound (2A) represents a unique morpholine isostere. Unlike the common morpholine structure, 2A is achiral []. This lack of chirality can be advantageous in drug design, potentially simplifying synthesis and avoiding issues related to stereoisomer separation and differing biological activities of enantiomers. Additionally, studies on derivatives of 2A suggest it may exhibit similar properties to morpholine-containing compounds [], making it a promising scaffold for developing new therapeutics.
Q2: Are there any examples of this compound derivatives being synthesized with specific stereochemistry?
A3: Yes, a chiral oxetane derivative of this compound, namely 5,7-dimethyl-3-isopropyl-1-phenyl-6-oxa-3-azabicyclo[3.1.1]heptane-2,4-dione, has been synthesized [, ]. Interestingly, this synthesis leverages the principles of solid-state photochemistry. When chiral crystals of an achiral N-isopropyl-N-tiglylbenzoylformamide precursor are irradiated, a [2+2] cycloaddition reaction occurs within the chiral crystal environment. This reaction produces the aforementioned chiral oxetane derivative in high chemical and optical yields [, ]. This example highlights the potential for utilizing solid-state chemistry to control the stereochemical outcome of reactions involving the this compound scaffold.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



